Gallium phosphide

Catalog No.
S580521
CAS No.
12063-98-8
M.F
GaP
M. Wt
100.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gallium phosphide

CAS Number

12063-98-8

Product Name

Gallium phosphide

IUPAC Name

gallanylidynephosphane

Molecular Formula

GaP

Molecular Weight

100.7 g/mol

InChI

InChI=1S/Ga.P

InChI Key

HZXMRANICFIONG-UHFFFAOYSA-N

SMILES

P#[Ga]

Synonyms

gallium phosphide

Canonical SMILES

P#[Ga]

Light-Emitting Diodes (LEDs)

Gallium phosphide (GaP) holds a significant position in the scientific research of Light-Emitting Diodes (LEDs). Its ability to emit visible light makes it a valuable material for various applications, particularly in the green, yellow, and orange wavelengths [].

One key advantage of GaP in LED research is its cost-effectiveness. Compared to other materials like Gallium Nitride (GaN), GaP offers a more economical option for producing low-to-medium brightness LEDs []. This affordability has made GaP a prime candidate for research in large-scale lighting applications such as traffic signals and indicator lights [].

Researchers are also exploring the potential of GaP in microLEDs, which are miniature LEDs used in high-resolution displays []. GaP's chemical stability and compatibility with existing manufacturing processes make it a promising candidate for research in this field [].

Solar Cells

Beyond LEDs, GaP is also being investigated for its potential in solar cell technology. Its indirect bandgap property allows it to absorb a wider range of sunlight wavelengths, potentially leading to increased efficiency in converting sunlight into electricity [].

Research is ongoing to improve the efficiency of GaP solar cells. This includes exploring methods to overcome limitations like recombination losses and developing techniques for creating heterojunctions with other materials to enhance light absorption [].

Metasurfaces

Recent scientific research is exploring the potential of GaP in metasurfaces, which are engineered surfaces capable of manipulating light in unique ways. GaP offers several advantages for metasurface research, including its high refractive index and transparency in the visible spectrum [].

Gallium phosphide is a compound semiconductor material composed of gallium and phosphorus, represented by the chemical formula GaP. It is characterized by its indirect band gap of approximately 2.24 electron volts at room temperature, making it suitable for various optoelectronic applications. The material typically appears as pale orange or grayish pieces when impure and exhibits a distinct orange color in undoped single crystals. Notably, strongly doped wafers appear darker due to free-carrier absorption. Gallium phosphide is odorless, insoluble in water, and possesses a microhardness of 9450 N/mm², with a Debye temperature of 446 K (173 °C) and a thermal expansion coefficient of 5.3×106K15.3\times 10^{-6}\,\text{K}^{-1} at room temperature .

GaP powder can irritate the skin and eyes upon contact. Inhalation of GaP dust should be avoided as it can cause respiratory irritation. Standard protocols for handling inorganic chemicals should be followed when working with GaP [].

That are essential for its synthesis and functionalization. For instance, it can react with nitrogen to form nitrogen-doped gallium phosphide, which enhances its electroluminescent properties . Additionally, gallium phosphide can be synthesized through reactions involving gallium and phosphorus precursors at elevated temperatures. The stability and reactivity of gallium phosphide can also be influenced by the presence of donor-base ligands, which stabilize monomeric forms of gallium phosphide during synthesis .

Gallium phosphide can be synthesized using several methods:

  • Liquid Encapsulated Czochralski Growth: This method involves melting gallium and phosphorus at high temperatures (around 1500 °C) while preventing phosphorus loss by using a molten boric oxide blanket under inert gas pressure .
  • Chemical Vapor Deposition: In this technique, gaseous precursors are used to deposit gallium phosphide onto substrates at controlled temperatures.
  • Molecular Beam Epitaxy: This method allows for the precise control of the deposition process, enabling the growth of high-quality gallium phosphide layers.
  • Solid-State Reactions: Gallium phosphide can also be produced through solid-state reactions between gallium and phosphorus under high-temperature conditions.

Gallium Arsenide1.42Zinc blendeLEDs, laser diodesGallium Nitride3.4WurtziteHigh-power LEDs, blue lasersIndium Phosphide1.34Zinc blendePhotonic devicesSilicon Carbide3.26HexagonalHigh-temperature applications

Uniqueness of Gallium Phosphide:

  • Indirect Band Gap: Unlike many other semiconductors like gallium arsenide which have direct band gaps, gallium phosphide's indirect band gap allows for unique optical properties.
  • Optical Transparency: Gallium phosphide exhibits high transparency in the yellow and red light spectrum, making it advantageous for specific optoelectronic applications .

Studies investigating the interactions of gallium phosphide with other materials have revealed insights into its reactivity and stability. Theoretical investigations using density functional theory have explored the bonding characteristics of gallium phosphide with various ligands, indicating that certain ligands can enhance the stability of gallium phosphide monomers . Additionally, interactions with metal carbonyls have been studied to understand potential catalytic applications.

UNII

3J421F73DV

GHS Hazard Statements

Aggregated GHS information provided by 97 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

12063-98-8

Wikipedia

Gallium phosphide

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree

General Manufacturing Information

Gallium phosphide (GaP): ACTIVE

Dates

Modify: 2023-08-15

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